molecular formula C25H24ClN7O4 B12707274 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide CAS No. 127718-36-9

1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide

Cat. No.: B12707274
CAS No.: 127718-36-9
M. Wt: 522.0 g/mol
InChI Key: OPXOKRUIDUUPCA-FTGRWOICSA-N
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Description

1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the piperazineacetic acid derivative, followed by the introduction of the phenyl group. The azo coupling reaction is then performed with 2-chloro-4-nitrophenyl and 2-hydroxyphenyl groups under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and azo groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes and pigments due to its azo group, which imparts color properties.

Mechanism of Action

The mechanism of action of 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar compounds to 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide include other azo compounds and piperazine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of piperazine, phenyl, and azo groups, which confer distinct chemical and biological properties.

Properties

CAS No.

127718-36-9

Molecular Formula

C25H24ClN7O4

Molecular Weight

522.0 g/mol

IUPAC Name

N-[(Z)-[[(2-chloro-4-nitrophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C25H24ClN7O4/c26-21-16-19(33(36)37)10-11-22(21)27-29-25(20-8-4-5-9-23(20)34)30-28-24(35)17-31-12-14-32(15-13-31)18-6-2-1-3-7-18/h1-11,16,34H,12-15,17H2,(H,28,35)/b29-27?,30-25-

InChI Key

OPXOKRUIDUUPCA-FTGRWOICSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C(/C2=CC=CC=C2O)\N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC(=O)NN=C(C2=CC=CC=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4

Origin of Product

United States

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